![molecular formula C17H15ClN2O2S B2887887 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide CAS No. 912770-86-6](/img/structure/B2887887.png)
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
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Description
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, also known as CM-272, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell growth, proliferation, and differentiation.
Scientific Research Applications
Pharmacological Applications
Compounds closely related to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide have been explored for their pharmacological properties, particularly focusing on their interactions with biological receptors and potential anticancer activities. For instance, studies have focused on designing and evaluating novel derivatives as agonists to benzodiazepine receptors, indicating their relevance in developing anticonvulsant agents (Faizi et al., 2017). Furthermore, research has highlighted the synthesis and evaluation of benzothiazole derivatives for their anticancer activity, demonstrating significant activity against various cancer cell lines (Havrylyuk et al., 2010). These studies suggest the potential of benzothiazole derivatives in pharmacological applications, including as therapeutic agents in cancer treatment.
Environmental Science Applications
In the context of environmental science, research has been conducted on the photocatalytic degradation of environmental pollutants using titanium dioxide, where benzothiazole derivatives could play a role as model compounds or reactants (Torimoto et al., 1996). Such studies are crucial for developing efficient methods to reduce the impact of hazardous chemicals in aquatic environments and beyond, showcasing the relevance of benzothiazole derivatives in environmental remediation efforts.
Material Science Applications
In material science, benzothiazole derivatives have been explored for their potential in creating novel materials with desirable properties. For example, the synthesis and characterization of heterocyclic compounds, including those with a benzothiazole moiety, have been studied for their optical, thermal, and biological properties, as well as their nonlinear optical (NLO) capabilities (Prabukanthan et al., 2020). This research indicates the versatility of benzothiazole derivatives in developing materials with specific optical and thermal properties, which could have various applications in the fields of photonics and electronics.
properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-3-22-12-6-4-11(5-7-12)16(21)20-17-19-15-10(2)13(18)8-9-14(15)23-17/h4-9H,3H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDPMDQPXLUSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
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